Di-tert-butyl piperazine-1,2-dicarboxylate CAS number and chemical identifiers
Di-tert-butyl piperazine-1,2-dicarboxylate CAS number and chemical identifiers
An In-Depth Technical Guide to Asymmetrically Substituted Piperazines: Focus on Di-tert-butyl piperazine-1,2-dicarboxylate Analogues
Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to modulate aqueous solubility and lipophilicity, and its two nitrogen atoms provide versatile handles for molecular elaboration. However, harnessing the full synthetic potential of this heterocycle requires precise control over the reactivity of each nitrogen atom and the ring's carbon backbone. This guide provides a detailed technical overview of asymmetrically protected piperazines, with a specific focus on the versatile building block, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate . We will explore its chemical identity, physicochemical properties, strategic applications in drug discovery, and best practices for its synthesis and handling, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.
Core Chemical Identifiers and Nomenclature
The nomenclature for substituted piperazines can be complex. The topic "di-tert-butyl piperazine-1,2-dicarboxylate" suggests a piperazine ring with two tert-butoxycarbonyl (Boc) groups at the 1 and 2 positions. However, a more common and synthetically versatile analogue in commercial and research settings is the mixed ester, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate . This compound provides orthogonal protecting groups, enabling selective chemical transformations, which is a cornerstone of modern synthetic strategy. This guide will focus on this specific analogue.
Its primary chemical identifiers are consolidated below for clarity and accurate sourcing.
| Identifier | Value | Source |
| CAS Number | 129799-15-1 | [4][5][6] |
| Molecular Formula | C11H20N2O4 | [4][5][6] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate | [6] |
| Common Synonyms | 1-tert-butyl 2-methyl 1,2-piperazinedicarboxylate, N-Boc-Piperazine-2-carboxylic Acid Methyl Ester, Methyl 1-Boc-piperazine-2-carboxylate | [5][6][7] |
| InChI | 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |
| InChIKey | BRXKHIPPSTYCKO-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | [6] |
Physicochemical and Safety Profile
Understanding the physical properties and safety requirements is critical for the effective and safe implementation of any chemical reagent in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 244.29 g/mol | [4][5][6] |
| Appearance | Liquid, Solid, or Semi-solid | |
| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place | |
| Purity | Typically ≥97% |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Experimental Protocol: Standard Handling Procedure
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Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles meeting EN166 standards.[9][10]
-
Dispensing: As the material can be a solid or semi-solid, use a spatula or appropriate tool for transfers. Avoid generating dust. Keep the container tightly closed when not in use.
-
Storage: Store the container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) as recommended.[11]
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Disposal: Dispose of waste materials and contaminated gloves in accordance with local, state, and federal regulations for chemical waste.[12]
The Piperazine Scaffold: A Privileged Element in Drug Design
The piperazine heterocycle is a recurring motif in a vast number of FDA-approved drugs, including the anticancer agent Imatinib and the antibacterial Ciprofloxacin.[3][13] Its prevalence is not coincidental; the scaffold confers several advantageous properties:
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Modulation of Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which significantly enhances aqueous solubility—a critical factor for drug bioavailability.
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Versatile Synthetic Handles: The secondary amines provide nucleophilic sites for introducing a wide range of substituents, allowing for fine-tuning of a molecule's interaction with its biological target.[3]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperazine ring provides a rigid scaffold that can orient substituents in specific vectors, which is crucial for optimizing binding affinity to protein targets.
The primary challenge and opportunity lie in the selective functionalization of the two nitrogen atoms. This is where asymmetrically protected building blocks like 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate become indispensable.
Caption: Core advantages of the piperazine motif in drug discovery.
Synthesis and Mechanistic Rationale
The synthesis of asymmetrically functionalized piperazines relies on the strategic use of protecting groups with orthogonal stability. In the case of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate, the tert-butoxycarbonyl (Boc) group at N1 and the methyl ester at C2 serve this purpose perfectly. The Boc group is labile under acidic conditions, while the ester can be hydrolyzed under basic conditions, allowing for selective deprotection and subsequent functionalization.
Experimental Protocol: Conceptual Synthetic Workflow
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Step 1: Selective N1-Boc Protection.
-
Rationale: The N1 nitrogen of piperazine-2-carboxylic acid is more sterically accessible and is typically protected first. Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions is the standard method for this transformation.[14][15]
-
Procedure: Dissolve piperazine-2-carboxylic acid in a suitable solvent mixture (e.g., dioxane/water). Cool the solution to 0°C. Add a base (e.g., NaOH) followed by the slow addition of Boc₂O. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
-
Step 2: Carboxylic Acid Esterification.
-
Rationale: The carboxylic acid at the C2 position is then converted to a methyl ester. This step renders the position stable to many reaction conditions while providing a functional handle that can be later modified (e.g., via amidation or reduction).
-
Procedure: Dissolve the N-Boc protected intermediate from Step 1 in methanol. Add a catalyst, such as thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄), and heat to reflux.[2] Monitor the reaction for the disappearance of the starting material.
-
-
Step 3: Work-up and Purification.
-
Procedure: After the reaction is complete, quench the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final compound.
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Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Drug Discovery and Organic Synthesis
The true value of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate lies in its capacity as a versatile scaffold for building molecular complexity through sequential and site-selective reactions.
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Functionalization at N4: The unprotected N4 nitrogen is a nucleophile, readily participating in reactions such as reductive amination, amide bond formation, and arylation (e.g., Buchwald-Hartwig coupling). This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).[16]
-
Modification of the C2-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
-
Functionalization at N1 (Post-Deprotection): After performing chemistry at N4 and/or C2, the Boc group at N1 can be cleanly removed using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[3] This reveals the N1 amine for a second round of functionalization, completing the synthesis of a tri-substituted piperazine derivative.
This step-wise approach is fundamental to constructing libraries of complex small molecules for high-throughput screening in drug discovery programs.[3][16]
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